2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRUHMXESXDUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 2-chloropyridine-3-carboxylic acid in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to reflux in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Synthetic Preparation and Key Precursor Reactions
The compound is typically synthesized via multistep protocols involving:
Reaction Pathway
-
Knoevenagel Condensation :
-
Cyclization :
Table 1: Optimization of cyclization conditions for benzothiazole analogs
| Catalyst | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Co₃O₄ NFs | EtOH | 10 | 92 | |
| Pd/C | Neat | 5 | 95 | |
| ZnO-beta | EtOH | 15 | 89 |
Electrophilic Aromatic Substitution
-
Halogenation : Iodine-mediated oxidative annulation introduces halogens at the benzothiazole C-2 position under mild conditions .
-
Nitration : Directed by the pyridinyl nitrogen, nitration occurs regioselectively at the benzothiazole C-6 position in mixed acid systems.
Nucleophilic Aromatic Substitution
-
The 4-chlorophenoxy group undergoes substitution with amines or alkoxides in DMF at 80–100°C, facilitated by electron-withdrawing benzothiazole rings .
Table 2: Substitution kinetics of 4-chlorophenoxy analogs
| Nucleophile | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | 80 | 4 | 78 | |
| KSCN | 100 | 6 | 65 |
Cross-Coupling Reactions
-
Suzuki–Miyaura Coupling : The pyridinyl chloride moiety participates in Pd-catalyzed couplings with arylboronic acids (e.g., 75–82% yield using Pd(OAc)₂/XPhos) .
-
Buchwald–Hartwig Amination : Achieves C–N bond formation at the benzothiazole C-2 position with primary/secondary amines (CuI/1,10-phenanthroline catalysis) .
Oxidation and Reduction
-
Oxidation : Dess-Martin periodinane (DMP) oxidizes benzothiazole C-2 methyl groups to ketones without side reactions .
-
Reduction : NaBH₄ selectively reduces the pyridinyl ring to piperidine derivatives while preserving the benzothiazole core .
Biological Activity-Directed Modifications
-
Acylation : Reaction with chloroacetyl chloride introduces electrophilic side chains at the benzothiazole N-1 position, enhancing anti-tubercular activity (IC₅₀: 1.2–4.8 µM for analogs) .
-
Thiocyanation : NH₄SCN in acetic acid yields thiocyanate derivatives for antimicrobial screening (MIC: 8–32 µg/mL against S. aureus) .
Scientific Research Applications
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of specific biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Key Observations :
- Antifungal Activity: Amino acetylenic derivatives (e.g., BZ2) exhibit strong activity against C. albicans, indicating that alkyl side chains improve antifungal efficacy .
- Structural Flexibility : Substitutions like trifluoromethyl or nitro groups () enhance reactivity for further functionalization but may reduce bioavailability due to increased hydrophobicity.
Pharmacological Potential
- Antiviral: Chlorophenyl-substituted benzothiazoles () inhibit HIV replication, suggesting the target compound’s 4-chlorophenoxy group could enhance binding to viral enzymes.
- Anticancer : Pyrazoline derivatives () show antitumor activity via apoptosis induction, implying that rigid heterocyclic systems improve DNA intercalation.
Notes
Research Gaps: Direct pharmacological data for 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole is scarce. Future studies should prioritize in vitro screening against viral and cancer cell lines.
Structural Optimization : Introducing hydrophilic groups (e.g., sulfonyl or amine) could improve solubility and bioavailability, addressing limitations seen in nitro/trifluoromethyl analogs .
Synthetic Challenges : Selective functionalization of the pyridine ring requires careful catalyst selection to avoid side reactions, as seen in ’s nitration studies.
Biological Activity
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which combines a benzothiazole moiety with a pyridine ring substituted by a 4-chlorophenoxy group, suggests a diverse range of interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, disrupting biochemical pathways essential for cellular functions. This mechanism underpins its potential therapeutic applications, particularly in oncology and infectious disease management.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung carcinoma). The compound's efficacy was evaluated using the MTT assay, demonstrating dose-dependent cytotoxicity with IC50 values indicating its potency against these cancer cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| A431 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| A549 | Not specified | Not specified | Not specified |
These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, similar to other known anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial and antifungal activities. Preliminary studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .
Case Studies
Recent studies have focused on synthesizing derivatives of benzothiazole compounds to enhance their biological activity. For instance, compounds structurally related to this compound have been shown to exhibit improved anticancer properties through structural modifications that increase their potency against specific cancer cell lines .
Case Study Example:
A study involving a series of benzothiazole derivatives revealed that certain modifications led to enhanced inhibitory effects on IL-6 and TNF-α production in cancer cells. These findings highlight the importance of structural optimization in developing effective therapeutic agents based on the benzothiazole scaffold .
Q & A
Basic Research Questions
Q. What are the common synthetic routes to prepare the 1,3-benzothiazole core structure in 2-[2-(4-chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole?
- The 1,3-benzothiazole scaffold is typically synthesized via cyclization of substituted thioureas or condensation of 2-aminothiophenol with carbonyl derivatives. For example, pyrazoline-fused benzothiazoles (e.g., similar to , Table 1) are synthesized by refluxing hydrazine intermediates with ketones in ethanol under acidic catalysis . Modifications at the pyridin-3-yl and 4-chlorophenoxy positions require sequential coupling reactions, such as Ullmann or Suzuki-Miyaura cross-coupling, to introduce aryl/heteroaryl groups .
Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be applied to confirm the structure of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons (e.g., benzothiazole C2 at ~δ 165 ppm). The 4-chlorophenoxy group shows distinct splitting patterns due to para-substitution .
- IR : Confirm C=N (1600–1650 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- X-ray crystallography : Resolve bond angles and dihedral angles between the benzothiazole, pyridine, and phenoxy moieties to validate spatial arrangement (e.g., as in ) .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Screen against Mycobacterium tuberculosis H37Rv (as in ) using the Microplate Alamar Blue Assay (MABA) at concentrations ≤6.25 µg/mL. Include positive controls (e.g., rifampicin) and assess cytotoxicity in Vero cells to determine selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the synthesis of 2-aryl benzothiazole derivatives?
- Catalyst screening : Replace traditional acid catalysts (e.g., glacial acetic acid in ) with greener alternatives like NaOCl (as in ), which reduces side reactions and improves atom economy .
- Solvent selection : Ethanol or water enhances solubility of polar intermediates, while microwave-assisted synthesis reduces reaction time from hours to minutes .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. Poor oral bioavailability (common with rigid heterocycles) may explain reduced in vivo efficacy.
- Structural analogs : Synthesize derivatives with improved solubility (e.g., carboxylate or morpholine substituents) and retest in rodent models .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzothiazole derivatives?
- Substituent variation : Compare analogs with halogen (Cl, F), electron-withdrawing (NO₂), or bulky groups (e.g., tert-butyl) at the phenoxy or pyridine positions (see , Table 1).
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity .
Q. How can researchers address discrepancies in crystallographic vs. computational structural data?
- DFT optimization : Compare calculated (e.g., Gaussian) and experimental (X-ray) bond lengths/angles. Discrepancies >0.1 Å may indicate crystal packing effects or solvent interactions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonds) to refine computational models .
Methodological Notes
- Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and confirm purity via HPLC (≥95%) .
- Bioactivity confirmation : Use dose-response curves (IC50/EC50) and replicate experiments (n ≥ 3) to ensure statistical significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
